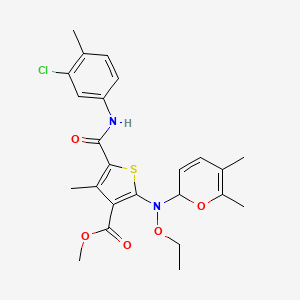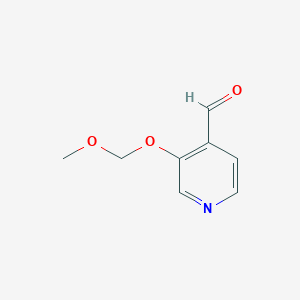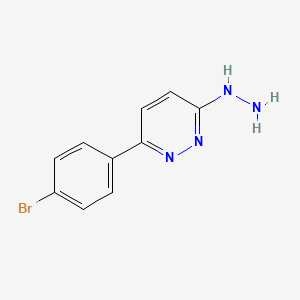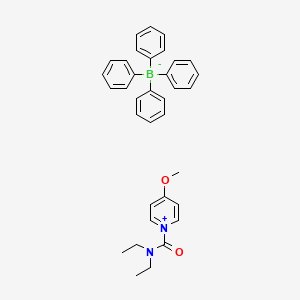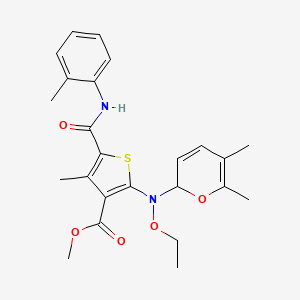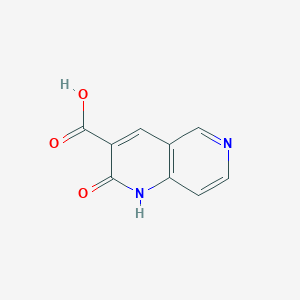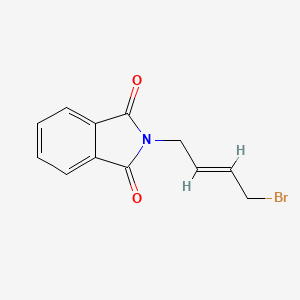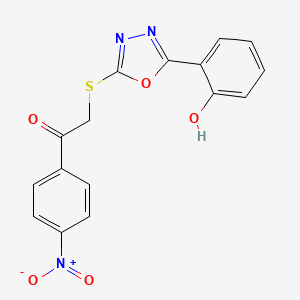
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-(4-ニトロフェニル)エタノンは、オキサジアゾール類に属する複雑な有機化合物です。この化合物は、オキサジアゾール環、ヒドロキシフェニル基、およびニトロフェニル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-(4-ニトロフェニル)エタノンの合成は、通常、複数の段階を伴います。一般的な合成経路の1つは、以下の段階を含みます。
オキサジアゾール環の形成: オキサジアゾール環は、ヒドラジドとカルボン酸誘導体を酸性または塩基性条件下で環化させることにより形成されます。
チオエーテル形成: 次に、オキサジアゾール中間体をチオール化合物と反応させて、チオエーテル結合を導入します。
ヒドロキシフェニル基およびニトロフェニル基とのカップリング: 最後の段階は、オキサジアゾール-チオエーテル中間体を、求核置換反応によってヒドロキシフェニル基およびニトロフェニル基とカップリングさせることです。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を伴う場合がありますが、大規模生産に合わせて最適化されています。これには、連続フロー反応器の使用、最適な反応条件の高スループットスクリーニング、および反応効率を高めるための触媒の使用が含まれます。
化学反応の分析
反応の種類
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-(4-ニトロフェニル)エタノンは、さまざまな種類の化学反応を受けます。これらには、以下が含まれます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応により、ニトロ基をアミノ基に変換することができます。
置換: この化合物は、特にニトロフェニル基で、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) と過マンガン酸カリウム (KMnO₄) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) または触媒的接触水素化などの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用できます。
主要な生成物
酸化: スルホキシドおよびスルホン。
還元: アミノ誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究における用途
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-(4-ニトロフェニル)エタノンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: オキサジアゾール環の存在により、蛍光プローブとしての可能性が調査されています。
医学: 抗菌剤および抗癌剤としての可能性が探求されています。
工業: 特定の電子または光学的特性を持つ新素材の開発に使用されています。
科学的研究の応用
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-(4-ニトロフェニル)エタノンの作用機序は、さまざまな分子標的および経路との相互作用を伴います。
分子標的: この化合物は、酵素、タンパク質、および核酸と相互作用する可能性があります。
関与する経路: 酸化ストレス、アポトーシス、細胞増殖に関連するシグナル伝達経路を調節する可能性があります。
類似の化合物との比較
類似の化合物
- 2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-フェニルエタノン
- 2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-(4-メチルフェニル)エタノン
独自性
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-1-(4-ニトロフェニル)エタノンは、ヒドロキシフェニル基とニトロフェニル基の両方の存在によって独特です。これらは、明確な電子および立体特性を付与します。これらの特徴により、特定の反応性と選択性を必要とする用途に特に役立ちます。
類似化合物との比較
Similar Compounds
- 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
- 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylphenyl)ethanone
Uniqueness
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and selectivity.
特性
分子式 |
C16H11N3O5S |
|---|---|
分子量 |
357.3 g/mol |
IUPAC名 |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H11N3O5S/c20-13-4-2-1-3-12(13)15-17-18-16(24-15)25-9-14(21)10-5-7-11(8-6-10)19(22)23/h1-8,20H,9H2 |
InChIキー |
WMEGBGNPXCKWRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



